molecular formula C14H21FN2O B13299818 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

Katalognummer: B13299818
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: PJPUQMUBXUZRKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a dimethylpentanamide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide typically involves the reaction of 4-fluorobenzylamine with 2-amino-4,4-dimethylpentanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide
  • 2-amino-N-[(4-chlorophenyl)methyl]-N,4-dimethylpentanamide
  • 2-amino-N-[(4-bromophenyl)methyl]-N,4-dimethylpentanamide

Uniqueness

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets compared to its analogs .

Eigenschaften

Molekularformel

C14H21FN2O

Molekulargewicht

252.33 g/mol

IUPAC-Name

2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide

InChI

InChI=1S/C14H21FN2O/c1-10(2)8-13(16)14(18)17(3)9-11-4-6-12(15)7-5-11/h4-7,10,13H,8-9,16H2,1-3H3

InChI-Schlüssel

PJPUQMUBXUZRKO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)N(C)CC1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.